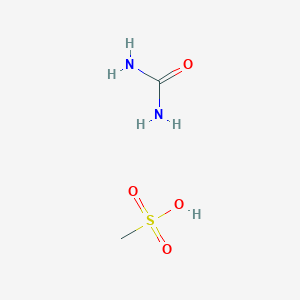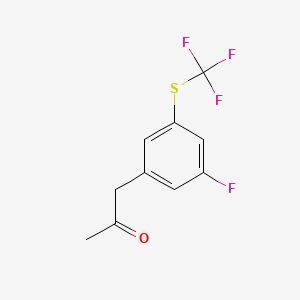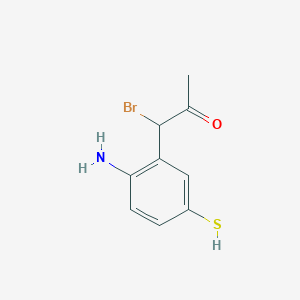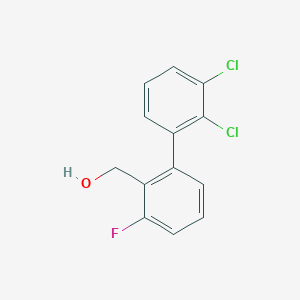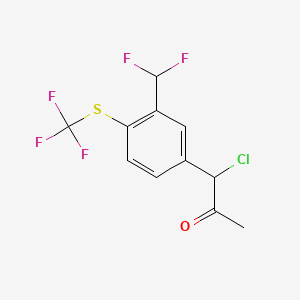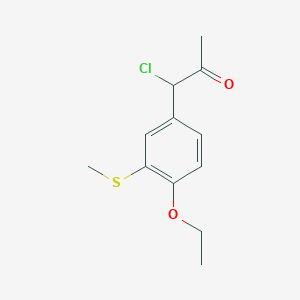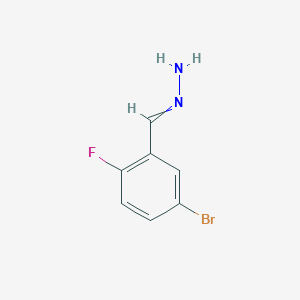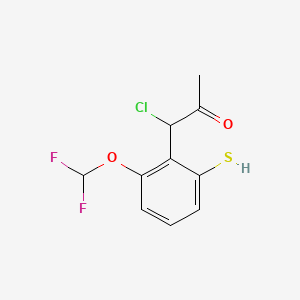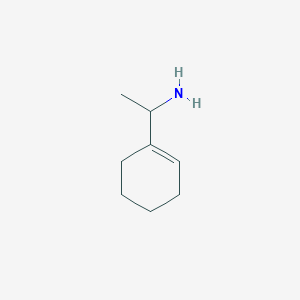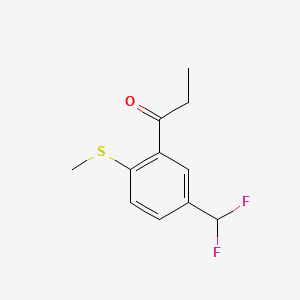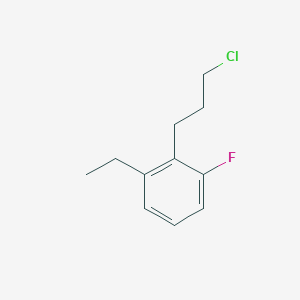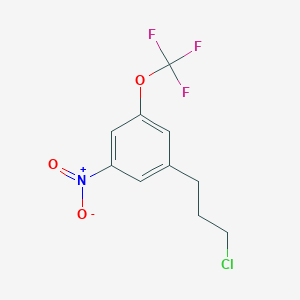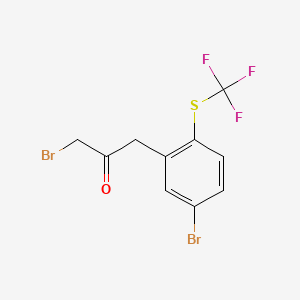
(R)-tert-butyl (2-oxoazetidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl (2-oxoazetidin-3-yl)carbamate is a compound that belongs to the class of β-lactam carbamates. It is known for its potential use as an inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipids that regulate inflammation and pain . This compound has garnered interest in medicinal chemistry due to its anti-inflammatory properties and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (2-oxoazetidin-3-yl)carbamate typically involves the following steps :
Starting Material: The synthesis begins with the preparation of benzyl ®-(2-oxoazetidin-3-yl)carbamate.
Hydrogenation: The benzyl group is removed via hydrogenation using palladium on carbon as a catalyst in the presence of ethanol and cyclohexadiene.
Protection: The resulting ®-(2-oxoazetidin-3-yl)carbamate is then protected with a tert-butyl group to yield ®-tert-butyl (2-oxoazetidin-3-yl)carbamate.
Industrial Production Methods
While specific industrial production methods for ®-tert-butyl (2-oxoazetidin-3-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl (2-oxoazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-(2-oxoazetidin-3-yl)carbamate.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Hydrolysis: ®-(2-oxoazetidin-3-yl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-tert-butyl (2-oxoazetidin-3-yl)carbamate has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating enzyme activity, particularly NAAA.
Medicine: Explored for its anti-inflammatory properties and potential as a therapeutic agent for pain and inflammation.
Industry: Potential use in the development of pharmaceuticals and chemical probes.
Wirkmechanismus
The compound exerts its effects by inhibiting N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase that degrades bioactive lipids such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), which are involved in regulating inflammation and pain . By inhibiting NAAA, ®-tert-butyl (2-oxoazetidin-3-yl)carbamate increases the levels of these bioactive lipids, thereby exerting anti-inflammatory and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate: Another potent NAAA inhibitor with similar anti-inflammatory properties.
Benzyl ®-(2-oxoazetidin-3-yl)carbamate: A precursor in the synthesis of ®-tert-butyl (2-oxoazetidin-3-yl)carbamate.
Uniqueness
®-tert-butyl (2-oxoazetidin-3-yl)carbamate is unique due to its specific structural features that confer high selectivity and potency as an NAAA inhibitor. Its tert-butyl group provides steric hindrance, enhancing its stability and bioavailability compared to other similar compounds.
Eigenschaften
Molekularformel |
C8H14N2O3 |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-2-oxoazetidin-3-yl]carbamate |
InChI |
InChI=1S/C8H14N2O3/c1-8(2,3)13-7(12)10-5-4-9-6(5)11/h5H,4H2,1-3H3,(H,9,11)(H,10,12)/t5-/m1/s1 |
InChI-Schlüssel |
NJMSEXDHKYVLKY-RXMQYKEDSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC1=O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


